molecular formula C6H6BrMgN B14133993 2-Methyl-4-pyridylmagnesium bromide

2-Methyl-4-pyridylmagnesium bromide

Cat. No.: B14133993
M. Wt: 196.33 g/mol
InChI Key: GWEYTPPDHXLKIS-UHFFFAOYSA-M
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Description

2-Methyl-4-pyridylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organometallic compound commonly used as a Grignard reagent in organic synthesis. This compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 2-methyl-4-pyridyl group, dissolved in THF, a polar aprotic solvent that stabilizes the reagent.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4-pyridylmagnesium bromide is typically synthesized through the reaction of 2-methyl-4-bromopyridine with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

2-Methyl-4-bromopyridine+Mg2-Methyl-4-pyridylmagnesium bromide\text{2-Methyl-4-bromopyridine} + \text{Mg} \rightarrow \text{this compound} 2-Methyl-4-bromopyridine+Mg→2-Methyl-4-pyridylmagnesium bromide

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-pyridylmagnesium bromide primarily undergoes nucleophilic addition reactions, where the carbon-magnesium bond acts as a nucleophile. It can also participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

Major Products

    Alcohols: Formed from the reaction with aldehydes and ketones.

    New Carbon-Carbon Bonds: Formed from the reaction with alkyl halides.

Scientific Research Applications

2-Methyl-4-pyridylmagnesium bromide is widely used in scientific research due to its versatility as a Grignard reagent. Some of its applications include:

    Organic Synthesis: Used to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Material Science: Utilized in the preparation of functionalized materials and polymers.

    Biological Studies: Used in the synthesis of biologically active compounds for research in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Methyl-4-pyridylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of new bonds. This reagent is particularly effective in forming carbon-carbon bonds, a fundamental process in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Piperidinylmethyl)phenylmagnesium bromide
  • 2-(4-Morpholinylmethyl)phenylmagnesium bromide
  • 3-Pyridylmagnesium bromide

Uniqueness

2-Methyl-4-pyridylmagnesium bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to form stable carbon-magnesium bonds makes it a valuable reagent in forming complex organic molecules, distinguishing it from other Grignard reagents.

Properties

IUPAC Name

magnesium;2-methyl-4H-pyridin-4-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.BrH.Mg/c1-6-4-2-3-5-7-6;;/h3-5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEYTPPDHXLKIS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C[C-]=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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